molecular formula C11H11ClFN3 B2996947 4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine CAS No. 1193511-96-4

4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No. B2996947
CAS RN: 1193511-96-4
M. Wt: 239.68
InChI Key: KZSPGJBDGVYELW-UHFFFAOYSA-N
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Description

The compound “4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 2-chloro-4-fluorophenyl group and an amine group .


Molecular Structure Analysis

The molecular structure of this compound would be based on the connectivity of the atoms. It would have a pyrazole ring at the center, with the 2-chloro-4-fluorophenyl group and the amine group attached to it .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. The amine group could participate in reactions such as acid-base reactions, while the chloro and fluoro groups on the phenyl ring could be involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the halogen atoms could affect its solubility, boiling point, and melting point .

Scientific Research Applications

Synthesis and Structural Characterization

Research has shown efforts towards the synthesis and structural characterization of compounds with closely related chemical structures, indicating the importance of understanding their molecular frameworks for potential applications in material science and medicinal chemistry. For instance, the synthesis of isostructural compounds with detailed single-crystal diffraction analysis provides insights into their molecular conformation and planarity, which are crucial for their applications in designing more effective drugs and materials with specific properties (Kariuki, Abdel-Wahab, El‐Hiti, 2021).

Chemical Reactivity and Ligand Potential

Further research into the chemistry of diazaphospholephosphines, including the preparation of substituted compounds and their coordination studies, highlights the potential of using similar pyrazole derivatives as bifunctional phosphorus(III) ligands. This reactivity and ligand potential could be extrapolated to the subject compound, suggesting its utility in creating complex metallo-organic frameworks or as a component in catalytic systems (Mikoluk, Cavell, 1999).

Biological Activity

The synthesis of amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines and their identification as CGRP receptor antagonists hint at the biological activity and therapeutic potential of pyrazole derivatives. Although not directly related, it suggests that derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine could be explored for similar biological effects, possibly in the development of new pharmaceuticals (Lim, Dolzhenko, Dolzhenko, 2014).

Application in Material Science

Research on the functional modification of hydrogels through condensation reaction with amine compounds demonstrates the utility of pyrazole derivatives in material science. These modifications can impart specific properties to polymers, such as increased thermal stability and enhanced biological activity, suggesting a wide range of applications from medical devices to sustainable materials (Aly, Aly, El-Mohdy, 2015).

Advanced Materials and Security Applications

The study of multi-stimuli responsive materials, including novel V-shaped molecules, demonstrates the potential of pyrazole derivatives in the development of advanced materials with unique properties such as morphology-dependent fluorochromism. Such materials have applications in security inks and sensors, highlighting the versatile utility of pyrazole derivatives in high-tech applications (Lu, Xia, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. It’s important to refer to the relevant safety data sheets for detailed information .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various fields, such as pharmaceuticals or materials science. This would involve further studies on its synthesis, properties, and reactivity .

properties

IUPAC Name

4-(2-chloro-4-fluorophenyl)-2,5-dimethylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN3/c1-6-10(11(14)16(2)15-6)8-4-3-7(13)5-9(8)12/h3-5H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSPGJBDGVYELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=C(C=C(C=C2)F)Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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